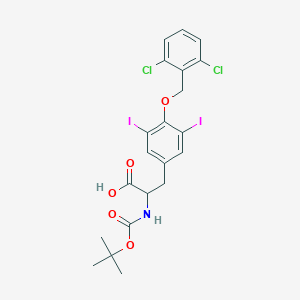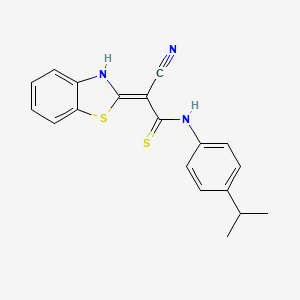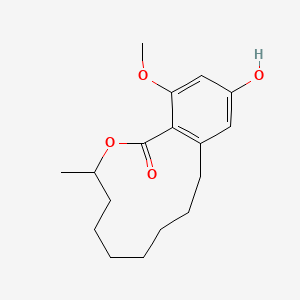
Simvastatin Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simvastatine Éthyle Ester est un dérivé de la simvastatine, un agent hypolipidémiant bien connu utilisé pour gérer les taux de cholestérol et réduire le risque de maladies cardiovasculaires. Simvastatine Éthyle Ester est un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire la forme active de la simvastatine, qui inhibe l'enzyme hydroxy-méthylglutaryl-coenzyme A (HMG-CoA) réductase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Simvastatine Éthyle Ester peut être synthétisée par différentes méthodes. Une approche courante implique la modification de la lovastatine, une autre statine, par une série de réactions chimiques. Le processus comprend généralement l'hydrolyse de la lovastatine pour produire de la monacolinine J, suivie d'une silylation sélective et d'une estérification pour produire de la Simvastatine Éthyle Ester .
Méthodes de production industrielle
La production industrielle de Simvastatine Éthyle Ester utilise souvent des méthodes biocatalytiques, qui utilisent des enzymes pour catalyser des réactions spécifiques dans des conditions douces. Cette approche est avantageuse car elle réduit le besoin de produits chimiques agressifs et de températures élevées, ce qui rend le processus plus respectueux de l'environnement et plus rentable .
Analyse Des Réactions Chimiques
Types de réactions
Simvastatine Éthyle Ester subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé pour produire l'acide correspondant.
Oxydation : Le composé peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule
Réactifs et conditions courantes
Hydrolyse : Généralement catalysée par des acides ou des bases.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui conservent la structure de base de la simvastatine, mais avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Simvastatine Éthyle Ester a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Enquêté pour ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : Exploré pour son potentiel dans le traitement des maladies cardiovasculaires et d'autres affections liées au métabolisme du cholestérol.
Industrie : Utilisé dans le développement de nouveaux agents hypolipidémiants et comme étalon de référence dans le contrôle de la qualité .
Mécanisme d'action
Simvastatine Éthyle Ester exerce ses effets en inhibant l'enzyme HMG-CoA réductase, qui est essentielle à la biosynthèse du cholestérol. L'inhibition de cette enzyme entraîne une diminution des taux de cholestérol dans le foie, ce qui incite le foie à absorber davantage de cholestérol des lipoprotéines de basse densité (LDL) du sang. Ce processus réduit finalement les taux de cholestérol globaux dans l'organisme .
Applications De Recherche Scientifique
Simvastatin Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating cardiovascular diseases and other conditions related to cholesterol metabolism.
Industry: Utilized in the development of new lipid-lowering agents and as a reference standard in quality control .
Mécanisme D'action
Simvastatin Ethyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial for the biosynthesis of cholesterol. The inhibition of this enzyme leads to a decrease in cholesterol levels in the liver, prompting the liver to absorb more low-density lipoprotein (LDL) cholesterol from the bloodstream. This process ultimately reduces the overall cholesterol levels in the body .
Comparaison Avec Des Composés Similaires
Composés similaires
- Atorvastatine
- Pravastatine
- Rosuvastatine
- Fluvastatine
- Lovastatine
Unicité
Simvastatine Éthyle Ester est unique en raison de son groupe ester spécifique, qui influence sa pharmacocinétique et son métabolisme. Comparé aux autres statines, il a une voie métabolique distincte qui peut offrir différents avantages thérapeutiques et profils d'effets secondaires .
Propriétés
Formule moléculaire |
C27H44O6 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
ethyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3 |
Clé InChI |
VVAUQJHCHXQKFR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)

![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)


![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)
